Diethyl-(12-phosphonododecyl)phosphonate
CAS No.:
Cat. No.: VC18940437
Molecular Formula: C20H44O6P2
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H44O6P2 |
|---|---|
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | 1,12-bis(diethoxyphosphoryl)dodecane |
| Standard InChI | InChI=1S/C20H44O6P2/c1-5-23-27(21,24-6-2)19-17-15-13-11-9-10-12-14-16-18-20-28(22,25-7-3)26-8-4/h5-20H2,1-4H3 |
| Standard InChI Key | FQOSCOKXLMUKFA-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(CCCCCCCCCCCCP(=O)(OCC)OCC)OCC |
Introduction
Chemical Identity and Structural Characteristics
Diethyl-(12-phosphonododecyl)phosphonate is systematically named 1,12-bis(diethoxyphosphoryl)dodecane, denoting its symmetrical structure with two diethyl phosphonate moieties attached to the terminal carbons of a 12-membered alkyl chain . The compound’s linear architecture facilitates self-assembly and surface modification, making it valuable for designing functional materials.
Molecular Formula:
Molecular Weight: 442.5 g/mol
IUPAC Name: 1,12-bis(diethoxyphosphoryl)dodecane
SMILES Notation:
The phosphonate groups () confer hydrolytic stability compared to phosphates, while the dodecyl chain enhances solubility in nonpolar solvents . Despite attempts to model its 3D conformation, computational analyses indicate excessive molecular flexibility, complicating crystallographic characterization .
Synthesis and Manufacturing
The synthesis of diethyl-(12-phosphonododecyl)phosphonate likely involves Michaelis–Becker alkylation or microwave-assisted phosphorylation, as evidenced by analogous methodologies for dialkyl phosphonates .
Key Synthetic Routes
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Alkylation of Phosphonic Acid Derivatives:
Monoalkyl phosphonic acids react with alkyl halides in the presence of triethylamine under microwave irradiation. For example:This method achieves yields of 80–93% for asymmetrical dialkyl phosphonates .
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Transesterification:
Diethyl phosphite () undergoes sequential alkylation with dodecane dihalides. The reaction is driven by removing ethanol, favoring phosphonate formation :
Purification and Quality Control
Post-synthesis purification typically involves flash chromatography to isolate the product from minor disproportionation byproducts . Commercial batches (e.g., SynQuest Labs) report 95% purity, validated via - and -NMR spectroscopy .
Physicochemical Properties
Data for diethyl-(12-phosphonododecyl)phosphonate remain limited, but inferences can be drawn from structurally related phosphonates:
| Property | Value (Related Compounds) | Source |
|---|---|---|
| Density | 1.14 g/mL (at 25°C) | |
| Boiling Point | 124–126°C (3 mmHg) | |
| Refractive Index | 1.444 (at 20°C) | |
| Solubility | Miscible in THF, DCM |
The compound’s hydrophobicity () suggests preferential partitioning into lipid membranes, a trait exploitable in drug delivery systems .
Reactivity and Functional Utility
The phosphonate groups enable diverse chemical transformations:
Hydrolysis and Ester Exchange
Under acidic conditions, diethyl phosphonates hydrolyze to phosphonic acids:
Transesterification with alcohols (e.g., methanol) replaces ethoxy groups, modulating solubility .
Coordination Chemistry
Phosphonates act as bidentate ligands, forming stable complexes with transition metals (e.g., Fe, Zr). The dodecyl chain enhances surface adhesion, enabling applications in corrosion-resistant coatings .
Applications in Advanced Materials
Antiviral and Biomedical Agents
Phosphonate derivatives exhibit anti-HIV activity by inhibiting viral reverse transcriptase. The compound’s long alkyl chain may improve cell membrane permeability .
Polymer Science
Incorporating diethyl-(12-phosphonododecyl)phosphonate into polyphosphoesters enhances thermal stability and flame retardancy. Copolymers with norbornenes show promise in ion-exchange membranes .
Surface Modification
Self-assembled monolayers (SAMs) of this compound on metal oxides (e.g., TiO) improve hydrophobicity and resistance to biofouling .
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